2-Nitro-5-(trifluoromethyl)furan
Overview
Description
2-Nitro-5-(trifluoromethyl)furan is an organic compound with the molecular formula C5H2F3NO3 and a molecular weight of 181.07 g/mol It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(trifluoromethyl)furan typically involves the nitration of 5-(trifluoromethyl)furan. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(trifluoromethyl)furan can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Amino-5-(trifluoromethyl)furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and trifluoromethyl groups with biological molecules.
Industry: Used in the development of materials with specific properties, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethyl)furan depends on the specific application and the target systemThe trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Nitrofuran: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)furan: Similar structure but lacks the nitro group.
2-Nitro-5-methylfuran: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Nitro-5-(trifluoromethyl)furan is unique due to the presence of both the nitro and trifluoromethyl groups on the furan ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-nitro-5-(trifluoromethyl)furan | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2-4(12-3)9(10)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVPUCUGOQHOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631742 | |
Record name | 2-Nitro-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-31-8 | |
Record name | 2-Nitro-5-(trifluoromethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1524-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-5-(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50631742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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